molecular formula C28H32N2O9 B11044065 Ethyl 4-hydroxy-5-{3-[(4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 4-hydroxy-5-{3-[(4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11044065
M. Wt: 540.6 g/mol
InChI Key: VQDFFFGJCWLQFV-UHFFFAOYSA-N
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Description

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, multiple methoxy groups, and a carboxylate ester, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves multiple steps, including Friedel-Crafts acylation, Clemmensen reduction, and nitration . The process typically starts with the acylation of a benzene ring, followed by reduction to form the desired alkane. Subsequent nitration introduces nitro groups, which can be further modified to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

ETHYL 4-HYDROXY-5-[3-[(4-METHOXYBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its multiple methoxy groups and pyridine ring differentiate it from other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C28H32N2O9

Molecular Weight

540.6 g/mol

IUPAC Name

ethyl 4-hydroxy-5-[3-[(4-methoxyphenyl)methylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C28H32N2O9/c1-6-39-28(34)20-15-30-27(33)24(25(20)32)19(17-11-21(36-3)26(38-5)22(12-17)37-4)13-23(31)29-14-16-7-9-18(35-2)10-8-16/h7-12,15,19H,6,13-14H2,1-5H3,(H,29,31)(H2,30,32,33)

InChI Key

VQDFFFGJCWLQFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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